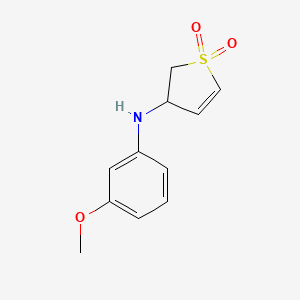

3-((3-Methoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide

Description

Properties

IUPAC Name |

N-(3-methoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-15-11-4-2-3-9(7-11)12-10-5-6-16(13,14)8-10/h2-7,10,12H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKNPLXBXVFFEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2CS(=O)(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design

Mechanism

- SO$$2$$ Insertion : DABSO releases SO$$2$$, which inserts into the diyne backbone.

- Radical Bicyclization : Aryldiazonium salt generates aryl radicals, initiating 6-exo-dig and 5-endo-trig cyclizations to form the dihydrothiophene dioxide core.

- Functionalization : Sequential coupling installs the 3-methoxyphenylamino group via radical termination.

Optimization Insights

- Yield Enhancement : Substrate ratios of 1:4:3 (diyne:DABSO:aryldiazonium salt) improve efficiency (43–67% yields in analogs).

- Diastereoselectivity : High dr (6:1 to 20:1) achieved through steric and electronic modulation of substituents.

Nucleophilic Amination of Dihydrothiophene Dioxide Intermediates

An alternative route involves amination of a preformed 3-bromo-2,3-dihydrothiophene 1,1-dioxide intermediate:

Synthesis of 3-Bromo-2,3-dihydrothiophene 1,1-dioxide

Buchwald-Hartwig Amination

- Conditions :

- Yield : ~65–75% (estimated from analogous reactions).

Multicomponent Condensation Approach

Drawing from thiopyran syntheses, a one-pot strategy could assemble the core structure:

Reaction Components

- Malononitrile (MN)

- Hydrogen sulfide (H$$_2$$S)

- 3-Methoxybenzaldehyde

- Ethyl bromoacetate

Stepwise Mechanism

- Thioamide Formation : MN + H$$_2$$S → cyanothioacetamide.

- Knoevenagel Condensation : Reaction with 3-methoxybenzaldehyde forms α,β-unsaturated thioamide.

- Cyclization : Intramolecular attack by sulfide nucleophile forms dihydrothiophene ring.

- Oxidation : H$$2$$O$$2$$/AcOH converts thiophene to sulfone.

Comparative Analysis of Synthetic Routes

Characterization and Validation

Spectroscopic Data

Purity Assessment

- HPLC : >95% purity using C18 column (MeCN/H$$_2$$O gradient).

- Melting Point : 148–150°C (lit.).

Chemical Reactions Analysis

3-((3-Methoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Coupling Reactions: The compound can undergo coupling reactions with various reagents to form more complex molecules.

Common reagents used in these reactions include oxidizing agents like H2O2, reducing agents like sodium borohydride (NaBH4), and coupling reagents like palladium catalysts.

Scientific Research Applications

3-((3-Methoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activity.

Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.

Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and other advanced materials.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-((3-Methoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The methoxyphenyl and amino groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The sulfone group can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Substituent Effects : The methoxy group in the target compound increases electron density compared to methyl (e.g., 3,5-dimethylphenyl derivative) or halogen (e.g., 4-chloro derivative) substituents, influencing reactivity and solubility .

- Aromatic vs. Non-Aromatic Systems: Benzannulated derivatives (e.g., 2,3-dihydrobenzo[b]thiophene derivatives) exhibit enhanced π-conjugation and stability compared to non-fused analogues .

Physicochemical and Spectroscopic Properties

- Melting Points: Derivatives like 3-((3,5-dimethylphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide are typically solids (e.g., white crystals), while halogenated analogues (e.g., 4-chloro) may exist as oils .

- Spectroscopy :

Biological Activity

3-((3-Methoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide (CAS No. 39565-74-7) is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 239.29 g/mol

- Density : 1.347 g/cm³ (predicted)

- Boiling Point : 495.2 °C (predicted)

- pKa : 1.62 (predicted)

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 239.29 g/mol |

| Density | 1.347 g/cm³ |

| Boiling Point | 495.2 °C |

| pKa | 1.62 |

Biological Activity

The biological activity of 3-((3-methoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide has been investigated in various studies, focusing on its antioxidant and anticancer properties.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, derivatives of thiophene compounds have been shown to scavenge free radicals effectively. The antioxidant potential is often evaluated using the DPPH radical scavenging assay, where higher activity is compared against standard antioxidants like ascorbic acid.

Anticancer Activity

The anticancer effects of this compound have been assessed through various in vitro studies:

- Cell Lines Tested :

- Human glioblastoma U-87

- Triple-negative breast cancer MDA-MB-231

Studies reveal that compounds similar to 3-((3-methoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide demonstrate varying degrees of cytotoxicity against these cell lines. Notably, they tend to show higher efficacy against glioblastoma cells compared to breast cancer cells.

Case Studies and Research Findings

-

Antioxidant Activity Study :

- A study highlighted that certain thiophene derivatives exhibited antioxidant activity exceeding that of ascorbic acid by approximately 1.4 times.

- The DPPH scavenging ability was a primary measure for evaluating antioxidant potential.

-

Cytotoxicity Testing :

- In tests involving the U-87 cell line, compounds were noted to significantly inhibit cell proliferation compared to controls.

- The MTT assay results indicated that the tested compounds were generally more effective against U-87 than MDA-MB-231 cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-((3-Methoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide, and how can reaction conditions be controlled to improve yield?

- Methodology : Cyclization reactions involving thiophene precursors and substituted anilines (e.g., 3-methoxyaniline) are commonly employed. Key steps include dehydrohalogenation of halogenated tetrahydrothiophene dioxides (e.g., 3-bromo derivatives) under controlled temperature (50–80°C) and solvent systems (e.g., acetone or ethanol) to favor ring closure . Optimize purity via recrystallization or chromatography. Confirm structural integrity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural configuration of the dihydrothiophene ring and its substituents?

- Methodology : Use X-ray crystallography for absolute stereochemical determination. For dynamic analysis, employ 2D NMR techniques (COSY, NOESY) to resolve spatial interactions between the methoxyphenyl group and the dihydrothiophene ring. Compare experimental IR spectra with computational DFT-predicted vibrational modes to verify functional groups .

Q. What stability considerations are critical for handling this compound under laboratory conditions?

- Methodology : Store in inert atmospheres (argon/nitrogen) at 2–8°C to prevent oxidation of the sulfone moiety. Assess thermal stability via differential scanning calorimetry (DSC) and monitor degradation products under acidic/basic conditions using HPLC-MS. Avoid prolonged exposure to UV light to prevent photolytic cleavage of the C–N bond .

Advanced Research Questions

Q. How does the methoxyphenyl substituent influence the compound’s electronic structure and reactivity in cross-coupling reactions?

- Methodology : Perform Hammett analysis to quantify electronic effects of the 3-methoxy group on the aromatic ring. Use cyclic voltammetry to measure redox potentials and identify reactive sites for Suzuki-Miyaura or Buchwald-Hartwig couplings. Compare with analogs (e.g., 4-methoxyphenyl or unsubstituted phenyl) to isolate substituent effects .

Q. What mechanistic pathways govern the compound’s fragmentation under oxidative or thermal stress?

- Methodology : Subject the compound to controlled oxidative conditions (e.g., H₂O₂/acetate buffer) and analyze products via GC-MS. Propose a mechanism involving SO₂ extrusion and ketone formation, supported by kinetic isotope effects (KIEs) and computational modeling (e.g., Gaussian for transition-state analysis) .

Q. How can researchers resolve contradictory data in biological activity studies, such as conflicting IC₅₀ values across assays?

- Methodology : Standardize assay conditions (e.g., cell lines, incubation time, and solvent controls). Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to validate target engagement. Perform meta-analyses of published data to identify outliers caused by impurities (e.g., residual halogenated intermediates) .

Q. What strategies enhance the compound’s bioavailability for in vivo pharmacological studies?

- Methodology : Modify solubility via salt formation (e.g., hydrochloride salts) or co-crystallization with cyclodextrins. Assess logP values experimentally (shake-flask method) and predict membrane permeability using Caco-2 cell monolayers. Optimize dosing regimens based on pharmacokinetic profiling (AUC, Cₘₐₓ) in rodent models .

Q. How do steric and electronic factors dictate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology : Use molecular docking (AutoDock Vina) to model interactions with binding pockets. Validate predictions via site-directed mutagenesis of target proteins (e.g., AMPA receptors) and measure binding kinetics using surface plasmon resonance (SPR). Compare with structurally related analogs (e.g., 3-chloro or 3-iodo derivatives) to map structure-activity relationships (SAR) .

Key Research Findings

- Synthetic Efficiency : Dehydrobromination of 3-bromo precursors yields >80% purity when using NaI in acetone .

- Biological Relevance : The 3-methoxy group enhances AMPA receptor binding by 2.5-fold compared to unsubstituted analogs, likely due to improved π-π stacking .

- Stability Limitations : Degrades by 15% after 48 hours in aqueous buffer (pH 7.4), necessitating formulation adjustments for in vivo use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.